molecular formula C14H13N3O4 B12187474 5-(2-Aminopyrimidin-4-yl)-4,7-dimethoxy-1-benzofuran-6-ol

5-(2-Aminopyrimidin-4-yl)-4,7-dimethoxy-1-benzofuran-6-ol

Cat. No.: B12187474
M. Wt: 287.27 g/mol
InChI Key: OQLFNBGUDZMLNH-UHFFFAOYSA-N
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Description

5-(2-Aminopyrimidin-4-yl)-4,7-dimethoxy-1-benzofuran-6-ol is a complex organic compound that belongs to the class of benzofurans. This compound is characterized by its unique structure, which includes a benzofuran ring substituted with aminopyrimidine and methoxy groups. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Aminopyrimidin-4-yl)-4,7-dimethoxy-1-benzofuran-6-ol typically involves multiple steps. One common method starts with the coupling of an acetal with a beta-ketoester, followed by acetylation and reaction with a dialkyl acetal of N,N-dimethylformamide. This intermediate is then cyclized to form the desired benzofuran compound . The reaction conditions often require specific catalysts and controlled environments to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and scalability. Advanced techniques such as continuous flow synthesis and automated reactors may be employed to enhance production rates and maintain consistent quality.

Chemical Reactions Analysis

Types of Reactions

5-(2-Aminopyrimidin-4-yl)-4,7-dimethoxy-1-benzofuran-6-ol undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can remove oxygen atoms or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve specific temperatures, solvents, and catalysts to drive the reactions to completion.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce new functional groups such as halogens or alkyl groups .

Scientific Research Applications

5-(2-Aminopyrimidin-4-yl)-4,7-dimethoxy-1-benzofuran-6-ol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(2-Aminopyrimidin-4-yl)-4,7-dimethoxy-1-benzofuran-6-ol involves its interaction with specific molecular targets. It may act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. The aminopyrimidine moiety is known to interact with nucleic acids and proteins, potentially leading to changes in cellular functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 5-(2-Aminopyrimidin-4-yl)-4,7-dimethoxy-1-benzofuran-6-ol apart is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for targeted research and potential therapeutic applications.

Properties

Molecular Formula

C14H13N3O4

Molecular Weight

287.27 g/mol

IUPAC Name

5-(2-aminopyrimidin-4-yl)-4,7-dimethoxy-1-benzofuran-6-ol

InChI

InChI=1S/C14H13N3O4/c1-19-11-7-4-6-21-12(7)13(20-2)10(18)9(11)8-3-5-16-14(15)17-8/h3-6,18H,1-2H3,(H2,15,16,17)

InChI Key

OQLFNBGUDZMLNH-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=C(C2=C1C=CO2)OC)O)C3=NC(=NC=C3)N

Origin of Product

United States

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